3-(Benzyloxy)-5-iodobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-5-iodobenzenesulfonyl chloride is an organic compound that features a benzene ring substituted with a benzyloxy group, an iodine atom, and a sulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-iodobenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route includes the iodination of a benzyloxy-substituted benzene derivative, followed by sulfonylation with chlorosulfonic acid or a similar reagent. The reaction conditions often require careful control of temperature and the use of solvents such as dichloromethane or chloroform to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to handle the reagents and control the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-5-iodobenzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and Reduction: The iodine atom can participate in oxidation-reduction reactions, potentially forming iodinated derivatives or undergoing deiodination.
Coupling Reactions: The benzyloxy group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various iodinated or deiodinated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-5-iodobenzenesulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3-(Benzyloxy)-5-iodobenzenesulfonyl chloride exerts its effects depends on the specific application. In chemical reactions, the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. The iodine atom can participate in redox reactions, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Benzyloxy)-4-iodobenzenesulfonyl chloride
- 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride
- 3-(Benzyloxy)-5-chlorobenzenesulfonyl chloride
Uniqueness
The iodine atom, in particular, provides opportunities for further functionalization through coupling reactions and redox chemistry, distinguishing it from similar compounds with different halogen substituents .
Eigenschaften
Molekularformel |
C13H10ClIO3S |
---|---|
Molekulargewicht |
408.64 g/mol |
IUPAC-Name |
3-iodo-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C13H10ClIO3S/c14-19(16,17)13-7-11(15)6-12(8-13)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI-Schlüssel |
MLLFMXNWDWZHOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)I)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.